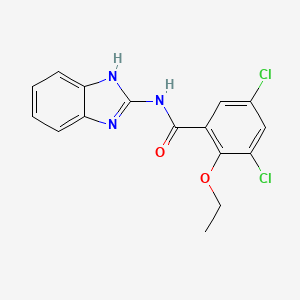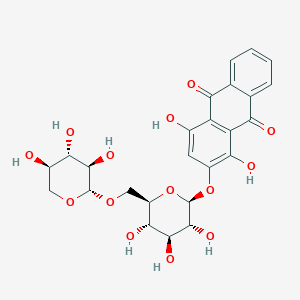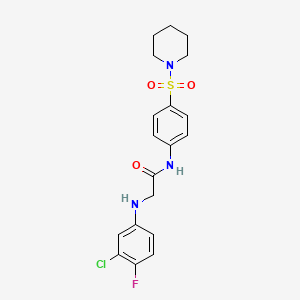![molecular formula C26H26F6N4O3 B11937208 Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)- CAS No. 1933524-61-8](/img/structure/B11937208.png)
Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-906024 is a potent and selective gamma secretase inhibitor developed by Bristol-Myers Squibb. It is designed to inhibit the Notch signaling pathway, which is implicated in various cancers, including breast, lung, colon cancers, and leukemia . The compound has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
Preparation Methods
The synthesis of BMS-906024 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
BMS-906024 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
BMS-906024 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Notch signaling pathway and its role in various biological processes.
Biology: It is used to investigate the effects of gamma secretase inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: It is being evaluated in clinical trials for its potential to treat various cancers, including non-small cell lung cancer and T-cell acute lymphoblastic leukemia
Industry: It is used in the development of new therapeutic agents targeting the Notch signaling pathway.
Mechanism of Action
BMS-906024 exerts its effects by inhibiting gamma secretase, an enzyme complex responsible for the activation of Notch receptors. By preventing the cleavage of Notch receptors, BMS-906024 blocks the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to decreased tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
BMS-906024 is unique among gamma secretase inhibitors due to its high selectivity and potency. Similar compounds include:
DAPT: Another gamma secretase inhibitor with a different chemical structure and lower potency.
RO4929097: A gamma secretase inhibitor with a broader spectrum of activity but higher toxicity.
MK-0752: A gamma secretase inhibitor with similar potency but different pharmacokinetic properties.
BMS-906024 stands out due to its favorable pharmacokinetic profile and lower toxicity, making it a promising candidate for further development.
Properties
CAS No. |
1933524-61-8 |
|---|---|
Molecular Formula |
C26H26F6N4O3 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(2R,3S)-N'-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide |
InChI |
InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m1/s1 |
InChI Key |
AYOUDDAETNMCBW-JLHGSKIFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)[C@@H](CCC(F)(F)F)[C@@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


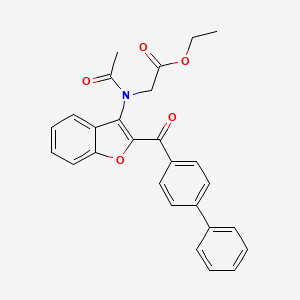
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)

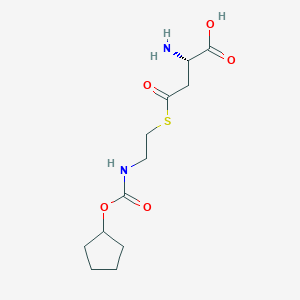
![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11937168.png)

![4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B11937177.png)
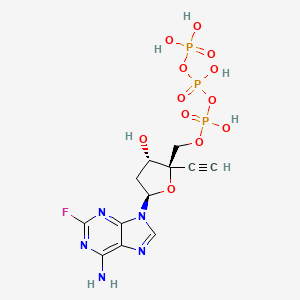
![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)
